Cas no 5731-99-7 (4-methyl-3-methylidenepent-1-ene)

4-methyl-3-methylidenepent-1-ene 化学的及び物理的性質
名前と識別子
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- 4-methyl-3-methylidenepent-1-ene
- 1-Pentene, 4-methyl-3-methylene-
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- インチ: 1S/C7H12/c1-5-7(4)6(2)3/h5-6H,1,4H2,2-3H3
- InChIKey: MRBYTOUNXWKILZ-UHFFFAOYSA-N
- ほほえんだ: C=CC(=C)C(C)C
じっけんとくせい
- 密度みつど: 0.726 g/cm3(Temp: 24.5 °C)
- ふってん: 86-87 °C
4-methyl-3-methylidenepent-1-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1725784-0.05g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 0.05g |
$491.0 | 2023-09-20 | ||
Enamine | EN300-1725784-0.1g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 0.1g |
$515.0 | 2023-09-20 | ||
Enamine | EN300-1725784-0.5g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 0.5g |
$561.0 | 2023-09-20 | ||
Enamine | EN300-1725784-1.0g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 1g |
$584.0 | 2023-06-04 | ||
Enamine | EN300-1725784-10g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 10g |
$2516.0 | 2023-09-20 | ||
Enamine | EN300-1725784-10.0g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 10g |
$2516.0 | 2023-06-04 | ||
Enamine | EN300-1725784-5.0g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 5g |
$1695.0 | 2023-06-04 | ||
Enamine | EN300-1725784-2.5g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 2.5g |
$1147.0 | 2023-09-20 | ||
Enamine | EN300-1725784-1g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 1g |
$584.0 | 2023-09-20 | ||
Enamine | EN300-1725784-5g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 5g |
$1695.0 | 2023-09-20 |
4-methyl-3-methylidenepent-1-ene 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
4-methyl-3-methylidenepent-1-eneに関する追加情報
Chemical Profile of 4-methyl-3-methylidenepent-1-ene (CAS No. 5731-99-7)
4-methyl-3-methylidenepent-1-ene, identified by its Chemical Abstracts Service (CAS) number 5731-99-7, is a significant organic compound with a unique molecular structure that has garnered attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of α,β-unsaturated ketones, characterized by its highly reactive double bonds and a methylidene group at the third carbon position. The presence of these functional groups makes it a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.
The molecular formula of 4-methyl-3-methylidenepent-1-ene is C6H8, reflecting its six-carbon backbone with two methyl groups and a conjugated double bond system. This structure imparts distinct chemical properties, including electrophilic and nucleophilic reactivity, which are exploited in various synthetic pathways. The compound’s stability under controlled conditions and its ability to participate in diverse reactions make it a versatile building block in medicinal chemistry.
In recent years, 4-methyl-3-methylidenepent-1-ene has been studied for its potential applications in the synthesis of pharmacologically active compounds. Its α,β-unsaturated ketone moiety is particularly interesting because it can undergo reactions such as Michael additions, aldol condensations, and cycloadditions, which are pivotal in constructing complex molecular architectures. These reactions are often employed in the development of novel drug candidates targeting various therapeutic areas.
One of the most compelling aspects of 4-methyl-3-methylidenepent-1-ene is its role in the synthesis of heterocyclic compounds. Heterocycles are widely prevalent in biologically active molecules, including many pharmaceuticals and natural products. The compound’s reactivity allows for the introduction of nitrogen or oxygen-containing rings into larger molecular frameworks, facilitating the creation of potential drug candidates with improved pharmacokinetic properties.
Recent advancements in computational chemistry have further highlighted the utility of 4-methyl-3-methylidenepent-1-ene as a synthetic intermediate. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into more complex structures through predictable reaction pathways. Such insights have enabled researchers to design synthetic routes with higher efficiency and selectivity, reducing the number of unwanted byproducts and improving overall yields.
The pharmaceutical industry has shown particular interest in 4-methyl-3-methylidenepent-1-ene due to its potential as a precursor for antiviral and anti-inflammatory agents. Its structural features allow for modifications that can enhance binding affinity to biological targets, such as enzymes or receptors involved in disease pathways. For instance, derivatives of this compound have been explored as inhibitors of cyclooxygenase enzymes, which play a crucial role in inflammation and pain management.
Moreover, the agrochemical sector has also recognized the value of 4-methyl-3-methylidenepent-1-ene as a building block for developing novel pesticides and herbicides. Its ability to undergo functional group transformations enables the creation of compounds with specific biological activities against pests or weeds while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices worldwide.
The synthesis of 4-methyl-3-methylidenepent-1-ene itself is an area of active research. Traditional methods often involve dehydrogenation or skeletal rearrangement reactions starting from more readily available precursors. However, recent innovations have focused on greener synthetic routes, such as photochemical activation or catalytic processes that reduce energy consumption and waste generation. These developments are consistent with global efforts to promote sustainable chemistry practices.
In conclusion, 4-methyl-3-methylidenepent-1-ene (CAS No. 5731-99-7) represents a fascinating compound with broad applications across multiple industries. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug discovery, material science, and agrochemicals. As research continues to uncover new synthetic possibilities and applications, this compound is poised to remain at the forefront of organic chemistry innovation.
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